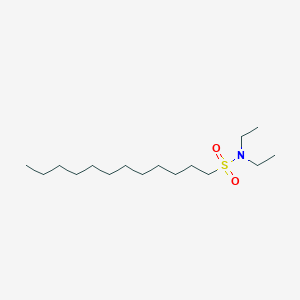
N,N-Diethyldodecane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyldodecane-1-sulfonamide is an organosulfur compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is notable for its long alkyl chain, which imparts unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyldodecane-1-sulfonamide typically involves the reaction of dodecane-1-sulfonyl chloride with diethylamine. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Dodecane-1-sulfonyl chloride+Diethylamine→this compound+HCl
Industrial Production Methods
In industrial settings, the production of sulfonamides can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyldodecane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfonamides
Aplicaciones Científicas De Investigación
N,N-Diethyldodecane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties, similar to other sulfonamides.
Industry: Utilized in the production of polymers and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of N,N-Diethyldodecane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
N,N-Diethyldodecane-1-sulfonamide is unique due to its long alkyl chain, which imparts distinct physical properties such as increased hydrophobicity. This makes it particularly useful in applications where water solubility is a concern, such as in surfactants and polymer production .
Propiedades
Número CAS |
106917-35-5 |
|---|---|
Fórmula molecular |
C16H35NO2S |
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
N,N-diethyldodecane-1-sulfonamide |
InChI |
InChI=1S/C16H35NO2S/c1-4-7-8-9-10-11-12-13-14-15-16-20(18,19)17(5-2)6-3/h4-16H2,1-3H3 |
Clave InChI |
CWACMSUHGZAQIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCS(=O)(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


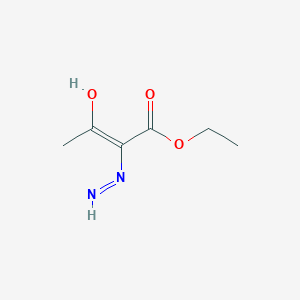
![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)
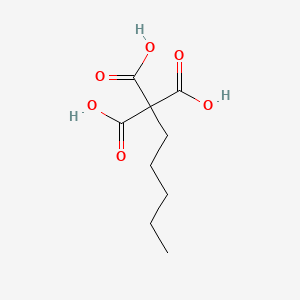
![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
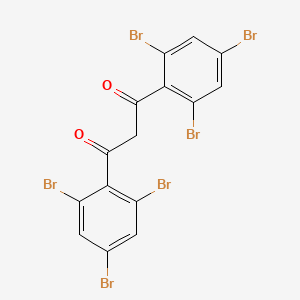
![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
![1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)](/img/structure/B14317432.png)
![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
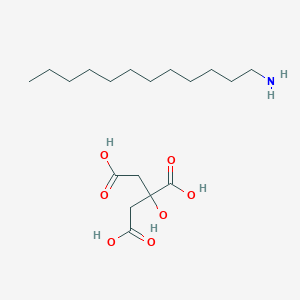
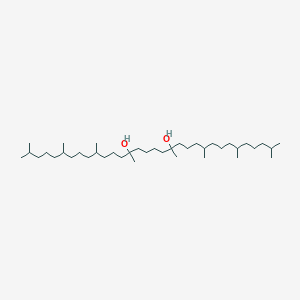

![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B14317453.png)
